molecular formula C21H26N2O5S2 B11126470 1-[(2,5-dimethoxyphenyl)sulfonyl]-N-[3-(methylsulfanyl)phenyl]piperidine-3-carboxamide

1-[(2,5-dimethoxyphenyl)sulfonyl]-N-[3-(methylsulfanyl)phenyl]piperidine-3-carboxamide

Cat. No.: B11126470
M. Wt: 450.6 g/mol
InChI Key: IIAIYZIULOHRBT-UHFFFAOYSA-N
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Description

1-[(2,5-dimethoxyphenyl)sulfonyl]-N-[3-(methylsulfanyl)phenyl]piperidine-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a piperidine ring, a sulfonyl group, and a carboxamide group, making it a versatile molecule for chemical reactions and research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2,5-dimethoxyphenyl)sulfonyl]-N-[3-(methylsulfanyl)phenyl]piperidine-3-carboxamide typically involves multiple steps, including the formation of the piperidine ring, the introduction of the sulfonyl group, and the attachment of the carboxamide group. Common synthetic routes may include:

    Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Sulfonyl Group: This step often involves sulfonation reactions using reagents like sulfonyl chlorides.

    Attachment of the Carboxamide Group: This can be done through amidation reactions using carboxylic acids or their derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

1-[(2,5-dimethoxyphenyl)sulfonyl]-N-[3-(methylsulfanyl)phenyl]piperidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles, electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

1-[(2,5-dimethoxyphenyl)sulfonyl]-N-[3-(methylsulfanyl)phenyl]piperidine-3-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(2,5-dimethoxyphenyl)sulfonyl]-N-[3-(methylsulfanyl)phenyl]piperidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • **1-[(2,5-dimethoxyphenyl)sulfonyl]-N-[3-(methylsulfanyl)phenyl]piperidine-3-carboxamide
  • **this compound

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C21H26N2O5S2

Molecular Weight

450.6 g/mol

IUPAC Name

1-(2,5-dimethoxyphenyl)sulfonyl-N-(3-methylsulfanylphenyl)piperidine-3-carboxamide

InChI

InChI=1S/C21H26N2O5S2/c1-27-17-9-10-19(28-2)20(13-17)30(25,26)23-11-5-6-15(14-23)21(24)22-16-7-4-8-18(12-16)29-3/h4,7-10,12-13,15H,5-6,11,14H2,1-3H3,(H,22,24)

InChI Key

IIAIYZIULOHRBT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCCC(C2)C(=O)NC3=CC(=CC=C3)SC

Origin of Product

United States

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